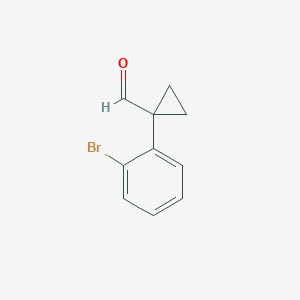

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde

Description

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde (CAS: Not explicitly listed in evidence) is a cyclopropane-containing aldehyde derivative with a brominated aromatic substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₉BrO, combining a cyclopropane ring, a formyl group, and a 2-bromo-phenyl moiety. This compound is of interest in organic synthesis due to the unique reactivity of the cyclopropane ring and the electron-withdrawing bromine substituent, which influences both its chemical stability and participation in reactions such as cycloadditions, nucleophilic substitutions, or transition-metal-catalyzed transformations .

Key spectral data for structurally related compounds (e.g., 1-((4-bromophenyl)thio)cyclopropanecarbaldehyde) include ¹H NMR peaks at δ 9.43 (aldehyde proton) and aromatic protons at δ 7.35–7.04, alongside cyclopropane protons at δ 1.76–1.32 . These data suggest that the aldehyde group and bromine substituent significantly affect the electronic environment of the molecule.

Properties

IUPAC Name |

1-(2-bromophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGQUBPCXVUKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the bromination of a phenyl-cyclopropane derivative followed by formylation. One common method is the bromination of phenyl-cyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-phenyl-cyclopropane can then be subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted products.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents can be used under acidic conditions.

Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

- Substituted phenyl-cyclopropanecarbaldehydes

- Phenyl-cyclopropanecarboxylic acids

- Phenyl-cyclopropanemethanols

Scientific Research Applications

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Chemical Biology: The compound can be used as a probe or reagent in chemical biology studies to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution, the bromine atom activates the phenyl ring towards electrophilic attack, leading to the formation of a sigma complex, which then undergoes deprotonation to yield the substituted product . In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(2-bromo-phenyl)-cyclopropanecarbaldehyde with structurally analogous compounds, focusing on substituent effects, spectral properties, and reactivity.

Table 1: Structural and Spectral Comparison

Key Observations

Thioether-linked analogs (e.g., 3e, 3f) exhibit altered electronic profiles due to sulfur’s polarizability, enhancing stability in certain catalytic reactions compared to direct aryl-linked aldehydes .

Spectral Trends :

- The aldehyde proton in ortho-bromo derivatives resonates slightly upfield (δ ~9.4) compared to the parent compound (δ 9.6–9.8), likely due to reduced electron density from bromine’s inductive effect .

- Para-fluorophenyl analogs show similar ¹H NMR shifts but distinct ¹³C NMR carbonyl signals (δ ~200–201 vs. δ 199.7 for thioether derivatives), reflecting differences in electron delocalization .

Synthetic Utility :

- Cyclopropane-tethered aldehydes like 1a (1-[(4-methoxyphenyl)ethynyl]-cyclopropanecarbaldehyde) are precursors to imines and pyrroles under acidic conditions, whereas brominated analogs may require milder conditions due to steric constraints .

- Thioether derivatives (e.g., 3e) are synthesized via continuous-flow methods with high yields (91%), contrasting with batch methods for aryl-linked aldehydes .

Table 2: Reactivity in Cyclization Reactions

Biological Activity

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde is a compound of interest due to its potential biological activities. Understanding its interactions at the molecular level, including its effects on various biological systems, is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenyl group with a bromine substituent and an aldehyde functional group. This unique structure may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound. The following sections summarize key findings from various research studies.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, certain diaryl thiazole derivatives have shown promising inhibitory effects on cancer cell lines, with IC50 values often in the micromolar range. This suggests that this compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Diaryl Thiazole Derivative | MGC-803 | 5.1 | Topoisomerase I inhibition |

| Diaryl Thiazole Derivative | HGC-27 | 7.6 | Induction of apoptosis |

| 1-(2-Bromo-phenyl) analog | Various | TBD | TBD |

The mechanism by which compounds like this compound exert their biological effects is likely multifaceted. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds in preclinical models:

- Study on Diaryl Thiazole Derivatives : This study found that certain derivatives exhibited significant inhibition of SREBP-responsive genes in prostate cancer cells, indicating a potential therapeutic role in managing malignancies .

- Isoquinoline Alkaloids : A review of isoquinoline alkaloids showed promising anti-cancer activity with IC50 values ranging from 2.0 to 13.2 μM against various targets, suggesting a trend that could be applicable to the study of cyclopropane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.